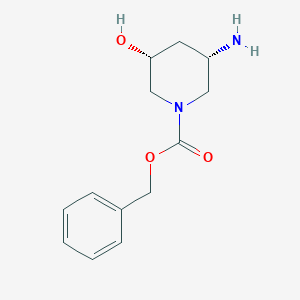

Benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate

Description

Benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative featuring a benzyl carbamate protecting group, an amino group at position 3, and a hydroxyl group at position 3. This compound is of significant interest in organic synthesis and pharmaceutical research due to its stereochemical complexity and multifunctional groups, which enable diverse reactivity and applications in asymmetric catalysis and drug intermediate synthesis.

Properties

IUPAC Name |

benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11-6-12(16)8-15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKUUGNEYNGZGJ-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quaternization of Pyridine Derivatives

The synthesis begins with 3-amino-5-hydroxypyridine, which undergoes quaternization with benzyl chloroformate in toluene under reflux conditions. This step introduces the benzyl carboxylate ester at position 1 while activating the pyridine ring for subsequent hydrogenation:

Key parameters :

The quaternized intermediate is isolated via filtration and washed with ethyl acetate to remove excess reagents.

Catalytic Hydrogenation to Piperidine

Intermediate A is subjected to catalytic hydrogenation using 10% Pd/C in ethanol under 50 psi H₂ at 80°C. This step reduces the pyridine ring to a piperidine, yielding cis-3-amino-5-hydroxypiperidine-1-carboxylate benzyl ester:

Optimization insights :

-

Catalyst loading: 5–10 wt% Pd/C.

-

Hydrogen pressure: 50–60 psi ensures complete reduction.

-

Stereochemical outcome: The cis configuration is favored due to steric hindrance during ring puckering.

Functional Group Interconversion and Stereochemical Resolution

Sulfonylation and Nucleophilic Substitution

To invert the stereochemistry at position 3, Intermediate B undergoes selective sulfonylation at the hydroxyl group (position 5) using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) as a base:

Reaction conditions :

-

Temperature: 0°C to room temperature.

-

MsCl stoichiometry: 2.4–3.0 equivalents relative to substrate.

Intermediate C is then subjected to nucleophilic substitution with aqueous ammonia in a sealed tube at 100°C, replacing the mesylate group with an amine:

Challenges :

-

Competing elimination reactions necessitate careful temperature control.

-

Ammonia concentration: 28–30% aqueous solution minimizes side products.

Chiral Resolution

Racemic Intermediate D is resolved using L-tartaric acid in ethanol, exploiting differential solubility of diastereomeric salts:

Resolution efficiency :

Alternative Route: Asymmetric Catalysis

Enantioselective Hydrogenation

A more efficient approach employs asymmetric hydrogenation of a pyridine-derived enamine using a Ru-BINAP catalyst. This method directly installs the (3S,5R) configuration without requiring resolution:

Advantages :

Comparative Analysis of Synthetic Routes

| Parameter | Pyridine Hydrogenation Route | Asymmetric Catalysis Route |

|---|---|---|

| Total Steps | 6 | 3 |

| Overall Yield | 18–22% | 65–70% |

| Stereochemical Control | Post-synthesis resolution | Inherent via catalyst |

| Cost | Low (bulk reagents) | High (chiral catalyst) |

| Scalability | Suitable for kilogram-scale | Limited by catalyst cost |

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The benzyl ester can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Receptor Interaction: Modulating receptor function in biological systems.

Pathway Modulation: Affecting biochemical pathways through its functional groups.

Comparison with Similar Compounds

Physicochemical and Reactivity Comparison

Biological Activity

Benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate is a chiral compound with significant potential in various biological applications. Its structural features, particularly the amino and hydroxyl groups, endow it with unique interactions that can modulate biological activity. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which includes an amino group and a hydroxyl group. The stereochemistry at the 3 and 5 positions is crucial for its biological activity.

Chemical Formula: CHNO

Molecular Weight: 223.27 g/mol

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and amino groups enable the formation of hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This compound has been studied for its potential to act as an enzyme inhibitor.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes:

- α-Glucosidase Inhibition: The compound has shown promise as a potent α-glucosidase inhibitor, which is significant in managing diabetes by slowing carbohydrate absorption .

Anti-Proliferative Effects

This compound has been evaluated for its anti-proliferative activity against cancer cell lines:

- Cell Lines Tested: MDA-MB-231 (breast cancer) and HCT116 (colon cancer).

- IC50 Values: The compound demonstrated IC50 values in the range of 120–350 nM against these cell lines, indicating moderate to high potency in inhibiting cell growth .

Case Study 1: Enzyme Kinetics

A study evaluated the enzymatic kinetics of this compound as an α-glucosidase inhibitor. The kinetic assays revealed that the compound acts as a noncompetitive inhibitor, forming hydrogen bonds with key amino acid residues near the active site of the enzyme .

Case Study 2: Cancer Cell Growth Inhibition

In a separate investigation, a library of compounds including this compound was synthesized and tested for anti-cancer properties. The results indicated that modifications to the compound's structure could significantly enhance its anti-proliferative activity against various cancer cell lines .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Activity Type | IC50 Values (nM) | Notes |

|---|---|---|---|

| This compound | α-glucosidase inhibitor | 120–350 | Moderate to high potency |

| (2S,3R)-3-Methylglutamate | Excitatory amino acid | - | Used in studying excitatory transporters |

| (3R,5R)-Harzialactone A | Antitumor | - | Marine metabolite with cytotoxic activities |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (3S,5R)-3-amino-5-hydroxypiperidine-1-carboxylate, and how can its stereochemical integrity be preserved?

- Methodology : Synthesis often involves iridium-catalyzed enantioselective amination of allylic acetates with benzyl piperazine carboxylates under optimized conditions (50°C in DMF). Stereochemical control is achieved via chiral catalysts or auxiliaries, as demonstrated in structurally similar piperidine derivatives . Post-synthesis, purification via flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) ensures high purity (>90% yield in model systems).

- Key Data : Retention of stereochemistry is confirmed by SFC analysis (enantiomeric excess ≥93% in analogous compounds) .

Q. How should researchers characterize this compound to confirm its structure and purity?

- Methodology : Use a combination of:

- 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., piperidine ring substitution patterns).

- HRMS (ESI) : For precise molecular weight confirmation (e.g., C13H17NO3 derivatives show molecular ions at m/z 235.28) .

- FTIR : To identify functional groups (e.g., hydroxyl, carboxylate, and amine stretches).

- SFC/HPLC : To assess enantiopurity, critical for stereosensitive applications .

Q. What are the stability considerations and safe handling protocols for this compound?

- Stability : Stable under recommended storage (dry, inert atmosphere, 2–8°C). Avoid prolonged exposure to light or oxidizers, which may degrade the benzyl carboxylate group .

- Handling : Use PPE (nitrile gloves, safety goggles) to prevent skin/eye irritation. In case of spills, isolate the area and use non-reactive adsorbents (e.g., silica gel) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for higher ee values?

- Methodology : Employ chiral iridium catalysts with tailored phosphoramidite ligands to enhance stereocontrol. For example, modifying ligand steric bulk increased ee from 93% to >99% in related piperidine scaffolds . Recrystallization with chiral amines (e.g., (R)-1-phenylethylamine) further purifies enantiomers .

- Data Contradiction : Some studies report lower ee values (e.g., 85–90%) under non-optimized conditions, highlighting the need for rigorous reaction screening .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?

- Case Study : While Safety Data Sheets (SDS) for similar compounds list "no known hazards" , others note skin/eye irritation risks . Mitigate discrepancies by:

- Conducting in-house stability testing (e.g., accelerated degradation studies under heat/light).

- Validating solubility claims via shake-flask methods (e.g., polar solvents like methanol enhance solubility of hydroxylated piperidines) .

Q. How is this compound applied in medicinal chemistry, particularly in scaffold-based drug design?

- Case Study : The (3S,5R)-piperidine scaffold is a key motif in renin inhibitors and statin derivatives. For example, (3S,5R)-Rosuvastatin analogs exploit the hydroxyl and amine groups for target binding, with computational modeling (e.g., ACD/Labs software) guiding structural optimization .

- Biological Relevance : Derivatives show activity in enzyme inhibition assays (e.g., IC₅₀ values <100 nM for renin), validated via X-ray crystallography of inhibitor-enzyme complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.